molecular formula C17H15ClN4O2S B15073542 5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B15073542
M. Wt: 374.8 g/mol
InChI Key: WKAJIZDHOJELGM-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4(3H)-one core substituted with a 3-methyl group and a methylthio group at position 2. The pyrimidinone ring is further linked to a pyridine moiety bearing a 2-chloropyridinyloxy group and a methyl group at position 3.

Properties

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

5-[5-(2-chloropyridin-4-yl)oxy-6-methylpyridin-2-yl]-3-methyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C17H15ClN4O2S/c1-10-14(24-11-6-7-19-15(18)8-11)5-4-13(21-10)12-9-20-17(25-3)22(2)16(12)23/h4-9H,1-3H3

InChI Key

WKAJIZDHOJELGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)SC)OC3=CC(=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 2-chloropyridine, 6-methylpyridine, and various reagents to introduce the methylthio and pyrimidinone functionalities. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the 2-chloropyridin-4-yl group.

    Oxidation and reduction reactions: to modify the pyridine rings.

    Cyclization reactions: to form the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Substitution Reactions at the Methylthio Group

The methylthio (-SMe) group at position 2 of the pyrimidinone ring undergoes nucleophilic displacement reactions, enabling derivatization for structure-activity relationship (SAR) studies.

Reaction TypeReagents/ConditionsProductKey FindingsSource
Nucleophilic Substitution Amines (e.g., piperidine) in DMF, 80°C2-Amino-pyrimidin-4(3H)-one derivativesHigh regioselectivity due to electron-deficient pyrimidinone core
Oxidation mCPBA (meta-chloroperbenzoic acid)Sulfoxide or sulfone derivativesControlled oxidation yields sulfoxide (1 eq.) or sulfone (2 eq.)

Cross-Coupling Reactions at the Chloropyridinyloxy Substituent

The 2-chloropyridin-4-yloxy group participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the pyridine moiety.

Reaction TypeReagents/ConditionsProductKey FindingsSource
Suzuki-Miyaura Coupling Boronic acids, Pd(PPh₃)₄, Na₂CO₃, DME, 90°CBiaryl derivativesTolerates electron-rich/neutral boronic acids
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminopyridine derivativesRequires bulky ligands to prevent β-hydride elimination

Functionalization of the Pyrimidinone Core

The pyrimidin-4(3H)-one ring undergoes hydrogenation and alkylation at the N3 position.

Reaction TypeReagents/ConditionsProductKey FindingsSource
Hydrogenation H₂ (1 atm), Pd/C, ethanol, 25°CDihydropyrimidinone derivativesPartial saturation improves solubility
N-Alkylation Alkyl halides, K₂CO₃, DMF, 60°CN3-Alkylated pyrimidinonesMethyl group at N3 enhances metabolic stability

Ring-Opening and Rearrangement Reactions

Under strongly acidic or basic conditions, the pyrimidinone ring undergoes hydrolytic cleavage.

Reaction TypeReagents/ConditionsProductKey FindingsSource
Acidic Hydrolysis HCl (6M), reflux, 12h5-Amino-6-methylnicotinic acid derivativesDegradation pathway observed in stability studies
Base-Induced Rearrangement NaOH (2M), MeOH, 70°CPyridine-2-carboxamide derivativesLimited synthetic utility due to low yields

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the chloropyridinyloxy bond.

  • Oxidative Stability : Sulfoxide formation occurs under ambient storage conditions over 6 months .

Scientific Research Applications

5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues of Pyrimidin-4(3H)-one Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Melting Point (°C) Biological Activity (if reported) References
Target Compound 2-(methylthio), 3-methyl, 5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl) Not reported Not explicitly stated
7-(1,1’-Biphenyl-4-yl)-3-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one (9e) 7-(biphenyl), 3-methyl, 2-(methylthio) 222–224 Not reported
7-(4-Hydroxyphenyl)-3-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one (9f) 7-(4-hydroxyphenyl), 3-methyl, 2-(methylthio) 249–251 Not reported
3-Methyl-2-(methylthio)-7-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one (9g) 7-(4-nitrophenyl), 3-methyl, 2-(methylthio) 272–274 Not reported
7-(4-Chlorophenyl)-3-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one (9h) 7-(4-chlorophenyl), 3-methyl, 2-(methylthio) 219–221 Not reported
6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one 6-(4-methoxyphenyl), 3-methyl, 2-(methylthio) Not reported Not reported
6-Chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one 6-chloro, 3-methyl, 2-(methylthio) Not reported Not reported
5-Allyl-2-(methylthio)pyrimidin-4(3H)-one 5-allyl, 2-(methylthio) Not reported Not reported

Key Observations

Substituent Effects on Physicochemical Properties :

  • The chloro and nitro substituents in compounds 9h and 9g correlate with higher melting points (219–274°C), likely due to increased polarity and intermolecular interactions . The target compound’s 2-chloropyridinyloxy group may similarly enhance stability.
  • Hydroxyphenyl (9f) and methoxyphenyl () substituents introduce hydrogen-bonding or electron-donating effects, which could influence solubility and binding affinity.

Heterocyclic vs. Aromatic Substituents :

  • The target compound’s chloropyridinyloxy-pyridine substituent distinguishes it from simpler aryl groups (e.g., biphenyl in 9e). This heterocyclic system may improve target selectivity in biological systems compared to purely aromatic substituents .

Methylthio Group :

  • The 2-(methylthio) group is conserved across all analogs, suggesting its role in maintaining structural integrity or modulating electronic properties. For example, in 6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (), this group may enhance metabolic stability.

Biological Activity Trends :

  • While explicit data on the target compound’s activity is unavailable, analogs with electron-withdrawing groups (e.g., nitro in 9g, chloro in 9h) often exhibit enhanced binding to hydrophobic enzyme pockets. Conversely, methoxy or hydroxy groups (9f, ) may improve solubility but reduce membrane permeability .

Biological Activity

5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, also known by its CAS number 1628606-33-6, is a compound with potential biological activities that have drawn attention in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H15ClN4O2SC_{17}H_{15}ClN_{4}O_{2}S with a molecular weight of 374.84 g/mol. Its structure features a pyrimidine core substituted with various functional groups, which may contribute to its biological activities.

Antimicrobial Activity

Research has shown that compounds similar to 5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and pyridine have been reported to inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.21 μM
Compound BP. aeruginosa0.25 μM
5-(5(...E. coli, P. aeruginosaTBD

Cytotoxicity

Cytotoxic studies indicate that similar compounds can exert cytotoxic effects on cancer cell lines. For example, thiazole-containing derivatives have shown promising results against human cancer cell lines such as MCF-7 and HeLa . The presence of specific substituents on the pyrimidine ring enhances cytotoxic activity, suggesting that modifications to the structure of 5-(5(... may lead to improved efficacy.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)
Compound AMCF-715
Compound BHeLa10
5-(5(...TBDTBD

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in both humans and pathogens .
  • Interaction with DNA : Some derivatives interact with DNA gyrase, disrupting DNA replication in bacterial cells .
  • Cell Cycle Arrest : Cytotoxic effects may involve inducing cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Study on DHODH Inhibition : A study evaluated the inhibition of DHODH by various pyrimidine derivatives, revealing that some compounds were more effective than existing inhibitors like brequinar and teriflunomide . This opens avenues for developing new immunosuppressive agents.
  • Cytotoxicity Evaluation : Another study focused on thiazole-pyrimidine hybrids demonstrated enhanced cytotoxicity against cancer cell lines compared to their parent compounds . This highlights the potential for structural modifications to improve therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound to achieve high regioselectivity in pyridine and pyrimidine ring formation?

  • Methodological Answer : Multi-step synthesis under anhydrous conditions is critical. For example, coupling reactions involving chloropyridinyl ether intermediates (e.g., 2-chloropyridin-4-yl derivatives) can be performed in dichloromethane with sodium hydroxide as a base to minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures regioselectivity. Final purification via column chromatography using silica gel and ethyl acetate/hexane gradients improves yield (≥95% purity) .

Q. Which analytical techniques are most reliable for assessing purity, given the compound’s thiomethyl and chloropyridinyl substituents?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while elemental analysis validates composition. For sulfur-containing moieties, ICP-MS can quantify methylthio group integrity .

Q. How should researchers handle and store this compound to prevent degradation of the methylthio group?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid exposure to moisture and oxidizing agents. Regular stability testing via HPLC under accelerated conditions (40°C/75% RH) monitors degradation .

Advanced Research Questions

Q. How can discrepancies in NMR data for the methylthio group at position 2 of the pyrimidinone ring be resolved?

  • Methodological Answer : Use heteronuclear 2D NMR experiments (HSQC, HMBC) to correlate sulfur-linked protons with adjacent carbons. Compare chemical shifts with analogous thiomethyl-containing pyrimidinones (e.g., 6-amino-2-(5-nitro-pyridin-2-ylsulfanyl)-3H-pyrimidin-4-one) to validate assignments .

Q. What strategies enhance the stability of the pyridine rings without altering bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the pyridine ring to reduce nucleophilic susceptibility. Computational docking studies (e.g., AutoDock Vina) can predict steric and electronic effects on target binding before synthesis .

Q. How can the environmental fate and ecotoxicity of the chloropyridinyl moiety be evaluated?

  • Methodological Answer : Follow OECD Test Guidelines 301 (ready biodegradability) and 211 (aquatic toxicity). Use HPLC-MS/MS to quantify degradation products in simulated freshwater systems. Compare toxicity profiles with structurally related chloropyridines (e.g., 5-chloro-2,3-dimethoxypyridine) .

Q. What computational approaches predict reactivity at the chloropyridinyl site during nucleophilic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Solvent effects can be simulated using the Polarizable Continuum Model (PCM). Validate predictions with kinetic studies using pseudo-first-order conditions .

Data Contradiction Analysis

Q. How can conflicting bioactivity data across studies be reconciled?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity. Meta-analysis of raw data from public repositories (e.g., PubChem BioAssay) identifies outliers .

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